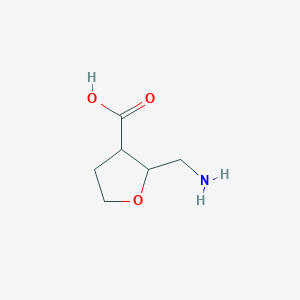![molecular formula C10H15NO2 B13291163 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B13291163.png)
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine typically involves the reaction of 2-methoxybenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways. It may act as a ligand for certain receptors or enzymes.
Medicine: Explored for its potential therapeutic effects. It may have applications in the treatment of neurological disorders or as an analgesic.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methoxy]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenethylamine: A structurally similar compound with a phenethylamine backbone and a methoxy group.
2-(2-Methoxyethoxy)ethanamine: Another related compound with an ethoxy group instead of a methoxy group.
4-Methoxyphenethylamine: A compound with a methoxy group at the para position of the phenyl ring.
Uniqueness
2-[(2-Methoxyphenyl)methoxy]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the ethanamine chain allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-10-5-3-2-4-9(10)8-13-7-6-11/h2-5H,6-8,11H2,1H3 |
InChI Key |
ISDANNAKOLJMAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-2,6-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13291086.png)










![N-[3-(Aminomethyl)phenyl]-2-(1H-pyrazol-1-YL)propanamide](/img/structure/B13291139.png)

![N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13291144.png)
